2-Ethyl-1,3-hexanediol

Descripción

Historical Perspectives and Early Research Significance

The initial significance of 2-Ethyl-1,3-hexanediol is deeply rooted in the mid-20th-century quest for effective insect repellents, largely driven by military needs. lessmosquito.comumn.edu Developed in the late 1930s, it was famously known as Rutgers 612. lessmosquito.comrutgers.edu This development was part of a broader research effort by the U.S. government and military to find synthetic alternatives to natural repellents like citronella oil, which had limited efficacy. umn.eduiprojectdownload.com

Early research focused on its superiority over existing options. For instance, it was found to be significantly more effective than citronella. rutgers.edu Alongside dimethyl phthalate (B1215562) and Indalone, this compound became one of the key components in insect repellent formulations for military use during the 1940s. umn.edurutgers.eduresearchgate.net However, these early repellents, including Rutgers 612, were not universally effective against all insect species, which eventually led to the development of DEET (N,N-diethyl-meta-toluamide). lessmosquito.com Despite being largely superseded by DEET for broad-spectrum repellency, the early research into this compound laid crucial groundwork for the scientific evaluation and development of topical insect repellents. researchgate.net

Current State of Research and Emerging Areas

Contemporary research on this compound has expanded far beyond its original application as an insect repellent. Its unique chemical structure makes it a valuable molecule in various chemical synthesis and material science applications.

Current research explores its use as:

A solvent for resins, inks, and in the synthesis of nanoparticles. chemicalbook.comgodavaribiorefineries.comsigmaaldrich.com

A plasticizer in the polymer industry to enhance the flexibility and durability of plastics. godavaribiorefineries.comspecialchem.com

A chemical intermediate for producing polyurethane resins and other organic compounds. chemicalbook.comgoogle.com For instance, it is a starting material for the synthesis of 2-ethyl-1-hydroxy-3-hexanone. sigmaaldrich.comsigmaaldrich.com

A boron extractant , demonstrating high efficiency in separating boron from brine. chemicalbook.comsigmaaldrich.com

Emerging areas of investigation include its potential for biosynthesis . Researchers are exploring metabolic engineering and the use of polyketide synthase (PKS) platforms to produce this compound from renewable resources, which could offer a more sustainable production route compared to traditional chemical synthesis from n-butyraldehyde. jbei.orgresearchgate.net Furthermore, derivatives and amino analogs of this compound have been synthesized and studied for their own potential applications, including as insect repellents. acs.orgnih.gov

Interdisciplinary Relevance of this compound Research

The study of this compound extends across multiple scientific disciplines, highlighting its interdisciplinary importance.

In Materials Science and Polymer Chemistry , it is utilized as a plasticizer and a monomer in the creation of polyesters and polyurethane resins. godavaribiorefineries.comspecialchem.comgoogle.com Its role as a coalescing agent in latex paints and as a component in ink formulations to improve penetration also falls under this domain. godavaribiorefineries.comspecialchem.com

In Cosmetic Science , it functions as a solvent and emollient in creams, lotions, and shampoos. godavaribiorefineries.comnih.gov Its low irritancy profile at typical use concentrations makes it a suitable ingredient in personal care products.

In Analytical Chemistry , methods have been developed for the quantitative determination of this compound, which is crucial for quality control and formulation analysis. acs.org It is also available as an analytical standard for laboratory use. nacchemical.com

In Biotechnology , the development of microbial strains to biosynthesize this compound represents a significant intersection of synthetic biology, metabolic engineering, and industrial chemistry. jbei.orgresearchgate.net

In Natural Product Chemistry , a derivative, 2-ethylhexane-1,3-bis(p-hydroxybenzoate), was identified as a new metabolite with antimicrobial activity from a marine mollusc, showcasing that related structures exist in nature. kaimosi.com

This broad range of applications ensures that this compound remains a compound of interest to a diverse community of researchers and industries.

Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C8H18O2 | pharmacompass.comsigmaaldrich.com |

| Molecular Weight | 146.23 g/mol | pharmacompass.comsigmaaldrich.com |

| Appearance | Colorless, oily, slightly viscous liquid | chemicalbook.comgodavaribiorefineries.comgodavaribiorefineries.com |

| CAS Number | 94-96-2 | sigmaaldrich.com |

| Density | 0.933 g/mL at 25 °C | sigmaaldrich.comgodavaribiorefineries.com |

| Boiling Point | 241-249 °C | sigmaaldrich.com |

| Melting Point | -40 °C | sigmaaldrich.comgodavaribiorefineries.com |

| Flash Point | 120 °C | godavaribiorefineries.com |

| Solubility in Water | Poorly soluble (4.2% at 20°C) | chemicalbook.com |

| Refractive Index | n20/D 1.451 | sigmaaldrich.com |

Historical Insect Repellent Formulations

| Repellent Compound | Year of Development/Discovery | Key Characteristic/Use |

| Dimethyl phthalate | 1929 | One of the early synthetic repellents developed by the U.S. government. lessmosquito.comiprojectdownload.com |

| Indalone | 1937 | Another early synthetic repellent, often used in combination with other compounds. lessmosquito.comiprojectdownload.com |

| This compound (Rutgers 612) | Late 1930s | Developed soon after Indalone; one of three chemicals approved for use by the armed forces in 1942. lessmosquito.comrutgers.edu |

| DEET (N,N-diethyl-meta-toluamide) | 1945-1955 | Became the "gold standard" of insect repellents due to its broad-spectrum efficacy. lessmosquito.comresearchgate.net |

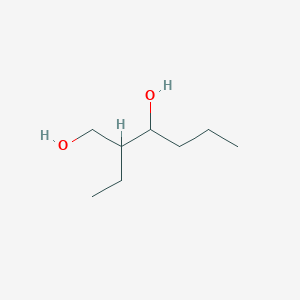

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylhexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLALWYNXFYRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025292 | |

| Record name | 2-Ethyl-1,3-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless, odorless, hygroscopic liquid; [Hawley] | |

| Record name | 1,3-Hexanediol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethohexadiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

244.2 °C @ 760 MM HG | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

127 °C, 260 °F (127 °C) (OPEN CUP) | |

| Record name | Ethohexadiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER 0.6% WT/WT; SOLUBILITY OF WATER IN ETHOHEXADIOL 10.8% WT/WT; SOL IN ETHANOL, ISOPROPANOL, PROPYLENE GLYCOL, CASTOR OIL, MISCIBLE WITH CHLOROFORM, DIETHYL ETHER | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9325 @ 22 °C/4 °C, FAINT ODOR OF WITCH HAZEL; DISTILLATION RANGE 241-249 °C; DENSITY: 0.939-0.943 @ 20 °C/20 °C /CRUDE/ | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.03 | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

LESS THAN 0.01 MM HG @ 20 °C | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SLIGHTLY OILY LIQ, COLORLESS LIQUID | |

CAS No. |

94-96-2 | |

| Record name | 2-Ethyl-1,3-hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethohexadiol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etohexadiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethohexadiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Hexanediol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-1,3-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOHEXADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JGK7U88V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °C | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis Methodologies and Reaction Mechanisms

Catalytic Aldol (B89426) Condensation and Hydrogenation of n-Butyraldehyde

The synthesis of 2-ethyl-1,3-hexanediol from n-butyraldehyde is a two-step process. google.com The first step is an aldol condensation of two n-butyraldehyde molecules to form the intermediate, 2-ethyl-3-hydroxyhexanal (B1620174). google.comnih.gov This intermediate is then hydrogenated to yield the final product, this compound. google.com

Aldol Condensation: 2 * n-Butyraldehyde → 2-Ethyl-3-hydroxyhexanal

Hydrogenation: 2-Ethyl-3-hydroxyhexanal + H₂ → this compound

Role of Alkali Metal Hydroxides and Alkoxides as Catalysts

Alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are commonly employed as catalysts for the aldol condensation of n-butyraldehyde. google.comgoogle.com These basic catalysts facilitate the formation of an enolate from one molecule of n-butyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second n-butyraldehyde molecule. smolecule.com

Alkali metal alkoxides, like sodium methoxide (B1231860) and sodium ethylate, are also effective catalysts for this transformation. google.comresearchgate.netacs.org The choice of catalyst can influence the reaction's efficiency and the distribution of products. For instance, using sodium lower alkoxides is considered advantageous due to their ease of handling and cost-effectiveness. google.com The catalyst concentration is a critical parameter, with typical ranges between 0.05 to 5 mole % relative to the butyraldehyde. google.com

Influence of Phase-Transfer Catalysts in Aldol Condensation

To enhance the efficiency and controllability of the aldol condensation, particularly when using aqueous alkali metal hydroxide solutions with the organic n-butyraldehyde, phase-transfer catalysts (PTCs) are utilized. scirp.orgscribd.com These catalysts, often neutral compounds like polyethylene (B3416737) glycol (PEG 400), facilitate the transfer of the hydroxide ions from the aqueous phase to the organic phase where the reaction occurs. google.comgoogle.com

The use of a PTC in conjunction with an alkali metal hydroxide catalyst has been shown to significantly improve the yield of this compound and minimize the formation of undesirable byproducts such as 2-ethyl-2-hexenal, which can be formed through dehydration of the aldol intermediate. scribd.com By promoting the reaction at the interface of the two phases, PTCs allow for better temperature control of the exothermic reaction, further enhancing the selectivity towards the desired β-hydroxy aldehyde. google.comscribd.com The amount of phase-transfer catalyst typically ranges from 0.5-10% by weight of the n-butyraldehyde. google.com

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are manipulated include temperature, pressure, catalyst concentration, and reaction time.

For the aldol condensation step, the temperature is generally maintained between 0°C and 100°C, with a preferred range of 10-80°C. google.com The reaction time is typically kept short, often under an hour, to prevent the formation of byproducts. google.com Following the aldol condensation, the reaction mixture is often neutralized with an acid to prevent side reactions before the subsequent hydrogenation step. google.com

The hydrogenation of the 2-ethyl-3-hydroxyhexanal intermediate is carried out using various hydrogenation catalysts, with Raney nickel being a common choice. google.comgoogle.com Other catalysts based on platinum, ruthenium, or copper can also be employed. google.com This step is typically performed at elevated temperatures and pressures. The temperature for hydrogenation can range from room temperature to 300°C, with a preferred range of 50-200°C, while the hydrogen pressure is generally between 1 and 300 atm, preferably 5 to 200 atm. google.com

A study demonstrated that by using a 0.25% aqueous solution of NaOH with polyethylene glycol as a phase-transfer catalyst, followed by hydrogenation with Raney nickel at 100°C and 20 bar hydrogen pressure, a 56.9% yield of this compound could be achieved. google.com

Table 1: Exemplary Reaction Conditions for the Synthesis of this compound

| Step | Catalyst | Temperature | Pressure | Yield of this compound | Reference |

|---|---|---|---|---|---|

| Aldol Condensation & Hydrogenation | NaOH (aq) / PEG 400 & Raney Nickel | 30-32°C & 100°C | Ambient & 20 bar | 56.9% | google.com |

| Aldol Condensation & Hydrogenation | NaOH (aq) & Raney Nickel | 35°C & 100°C | Ambient & 40 bar | 49.6% | google.com |

| Aldol Condensation & Hydrogenation | Sodium Methylate in Butanol & Raney Nickel | 40°C & 100°C | Ambient & 50 atm | Threo/Erythro ratio of 64/36 | google.com |

Stereoselective Synthesis of this compound Diastereoisomers

This compound possesses two chiral centers at the C2 and C3 positions, leading to the existence of diastereoisomers, specifically the threo and erythro forms. google.comacs.org The control of the stereochemical outcome of the synthesis is a significant area of research, aiming to produce specific diastereoisomers which may have different properties and applications.

Threo/Erythro Ratio Control in Synthesis

The relative stereochemistry of the two hydroxyl groups in this compound is determined during the initial aldol condensation step. google.com The subsequent hydrogenation of the aldehyde group to a primary alcohol does not affect the established stereocenters. google.com

Research has shown that the choice of catalyst in the aldol condensation can influence the threo/erythro ratio of the resulting this compound. google.com While conventional methods using alkali hydroxides tend to favor the formation of the erythro isomer, the use of alkali metal alkoxides as catalysts has been reported to produce a higher proportion of the threo isomer. google.com For example, a process utilizing a sodium methylate butanol solution as the catalyst for the aldol condensation of n-butyraldehyde, followed by catalytic reduction, yielded this compound with a threo/erythro ratio of 64/36. google.com Further experiments under slightly different conditions resulted in a ratio of 65/35. google.com This indicates that the catalyst system plays a crucial role in directing the diastereoselectivity of the reaction.

Table 2: Influence of Catalyst on Threo/Erythro Ratio of this compound

| Aldol Condensation Catalyst | Threo/Erythro Ratio | Reference |

|---|---|---|

| Sodium Methylate in Butanol | 64/36 | google.com |

| Sodium Methylate in Butanol (modified conditions) | 65/35 | google.com |

| Sodium Hydroxide (aq) | Erythro favored | google.com |

Enantioselective Approaches and Chiral Catalysis

The development of enantioselective methods to synthesize specific stereoisomers of this compound is a more advanced challenge. This typically involves the use of chiral catalysts that can control the absolute stereochemistry of the newly formed chiral centers during the aldol reaction.

While much of the research in asymmetric aldol reactions focuses on cross-aldol reactions, the principles can be applied to the self-condensation of n-butyraldehyde. Chiral organocatalysts, such as L-proline and its derivatives, have been successfully used in enantioselective aldol reactions between two aliphatic aldehydes. scirp.orgund.edu For instance, a catalyst based on L-proline with a gem-diphenyl group has demonstrated high enantioselectivities in aldol reactions. scirp.org

The application of chiral metal complexes as catalysts also represents a promising avenue. For example, chiral chromium(III) Schiff base complexes have been investigated for asymmetric reactions. nih.gov Furthermore, the desymmetrization of prochiral 1,3-diols using chiral catalysts offers another strategy to obtain enantiomerically enriched products. dicp.ac.cn Although not yet widely reported specifically for the industrial synthesis of this compound, these enantioselective approaches and the use of chiral catalysis are at the forefront of research for producing optically pure diols for specialized applications.

Biotechnological and Green Chemistry Routes for this compound Production

The shift towards sustainable manufacturing has spurred research into biotechnological alternatives to conventional chemical synthesis. For this compound, this includes leveraging microbial systems and engineered enzymatic pathways to create branched-chain diols from renewable feedstocks.

Microbial Fermentation Processes for Diol Synthesis

Microbial fermentation is an increasingly attractive route for producing a variety of chemicals, including diols. nih.gov This process utilizes microorganisms to convert simple sugars or other renewable carbon sources into value-added products. While specific fermentation processes for this compound are still emerging, the principles are well-established through the synthesis of other diols. For instance, the yeast Pichia farinose has been used to produce 2,5-hexanediol (B147014) from 2,5-hexanedione, demonstrating the capability of microorganisms to perform the necessary biotransformations. sphinxsai.com In such processes, alcohol dehydrogenase enzymes within the microbes are responsible for the reduction of ketone or aldehyde precursors to the corresponding diols. sphinxsai.com

The combination of microbial fermentation with electrochemical systems, known as microbial electro-fermentation, represents another green chemistry approach. nih.gov In these systems, electrodes can serve as unlimited electron acceptors, helping to maintain the intracellular redox balance within the microorganisms and potentially improving the efficiency and yield of the desired chemical product. nih.gov

Table 1: Optimization Parameters for Microbial Production of 2,5-Hexanediol

| Parameter | Optimal Value | Microorganism |

|---|---|---|

| Temperature | 33.04°C | Pichia farinose |

| pH | 7.53 | Pichia farinose |

| Glucose Concentration | 55 g/L | Pichia farinose |

| Substrate (Hexanedione) Concentration | 5.5 mM | Pichia farinose |

| Time | 48 hours | Pichia farinose |

Data derived from a study on 2,5-hexanediol production, illustrating typical parameters optimized in microbial diol synthesis. sphinxsai.com

Polyketide Synthase (PKS) Platforms for Branched-Chain Diols

A significant breakthrough in the biotechnological production of branched-chain diols involves the engineering of modular polyketide synthase (PKS) platforms. researchgate.netbiorxiv.org These platforms utilize multi-domain enzyme systems that can be programmed to assemble complex molecules from simple precursors. researchgate.net Researchers have successfully engineered a PKS platform to produce nine different 1,3-diols, including the challenging insect repellent and cosmetic ingredient this compound. biorxiv.orgresearchgate.net

This innovative approach uses a loading module from the rimocidin (B1680639) PKS and NADPH-dependent terminal thioreductases (TRs). biorxiv.org The key to producing branched-chain structures lies in replacing the standard malonyl-coenzyme A (CoA)-specific acyltransferase (AT) in an extension module with an AT specific for methyl- or ethylmalonyl-CoA. osti.govescholarship.org This substitution allows for the incorporation of ethyl branches into the growing polyketide chain. The final step involves the reduction of a terminal aldehyde group by specific alcohol dehydrogenases to yield the 1,3-diol. biorxiv.orgosti.gov Using Streptomyces albus as a host, this platform has demonstrated high tunability and efficiency, achieving titers of up to 1 g/L for specific diols in shake flask experiments. biorxiv.orgresearchgate.net

Derivatization Reactions and Functionalization of this compound

The two hydroxyl groups of this compound, one primary and one secondary, provide distinct sites for chemical modification. This bifunctionality allows for a range of derivatization reactions, leading to compounds with tailored properties for specific applications.

Esterification Reactions and Applications

The hydroxyl groups of this compound readily undergo esterification reactions. This reactivity is exploited in the polymer industry, where it serves as a chemical intermediate or monomer in the production of polyester (B1180765) and polyurethane resins. google.comgodavaribiorefineries.com In the synthesis of polyurethanes, this compound acts as a reactive diol. penpoly.com When used in two-package urethane (B1682113) coatings, it initially functions as a solvent to reduce viscosity at room temperature. penpoly.com Upon curing at elevated temperatures, it reacts and becomes incorporated into the polymer matrix, which minimizes the emission of volatile organic compounds (VOCs). penpoly.com It is also used to create polyester plasticizers. khneochem.co.jp

Selective Oxidation and Reduction Pathways

The presence of both a primary and a secondary alcohol group in this compound raises the question of selective reactivity during oxidation. studylib.net Experimental studies have shown that it is possible to selectively oxidize the secondary hydroxyl group while leaving the primary one intact. The secondary alcohol is more reactive due to inductive effects from its neighboring carbon atoms, which increases its electron density. odinity.com

This selective oxidation can be achieved using various oxidizing agents. For example, using hydrogen peroxide (H₂O₂) or bleach (sodium hypochlorite (B82951), NaOCl) in acetic acid results in the formation of 2-ethyl-1-hydroxy-3-hexanone. studylib.netsigmaaldrich.comsigmaaldrich.com This ketone is a valuable chiral building block for the synthesis of pharmaceuticals. vulcanchem.com Similarly, calcium hypochlorite can also be used to achieve this transformation. odinity.com

Table 2: Selective Oxidation of this compound

| Starting Material | Oxidizing Agent | Primary Product | Reference |

|---|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) | 2-Ethyl-1-hydroxy-3-hexanone | sigmaaldrich.comsigmaaldrich.com |

| This compound | Sodium Hypochlorite (NaOCl) / Acetic Acid | Carbonyl compounds | studylib.net |

| This compound | Calcium Hypochlorite | Ketone product (from secondary alcohol oxidation) | odinity.com |

Physicochemical and Spectroscopic Characterization in Research

Advanced Spectroscopic Analysis

Spectroscopic methods are indispensable for the detailed structural investigation of 2-Ethyl-1,3-hexanediol. These techniques provide insights into the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons in the ethyl group, the hexane (B92381) backbone, and the hydroxyl groups are observed. spectrabase.comnih.gov The chemical shifts, signal splitting patterns (multiplicity), and integration values allow for the assignment of each proton to its specific position. For example, the protons of the hydroxyl groups typically appear as broad singlets, while the protons on the carbon backbone exhibit complex splitting patterns due to coupling with adjacent protons. Analysis of these spectra is critical for confirming the compound's identity and for studying its various stereoisomers. spectrabase.comchegg.com

Table 1: Representative ¹H NMR Data for this compound Note: This is an example based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (terminal, hexane chain) | ~0.9 | Triplet |

| CH₃ (ethyl group) | ~0.9 | Triplet |

| CH₂ (internal, hexane chain) | ~1.3-1.6 | Multiplet |

| CH₂ (ethyl group) | ~1.4 | Multiplet |

| CH₂OH (hydroxymethyl group) | ~3.6-3.8 | Multiplet |

| CHOH (secondary alcohol) | ~3.9 | Multiplet |

| OH (hydroxyl protons) | Variable (broad) | Singlet |

Mass spectrometry (MS) is employed for the determination of the molecular weight and for studying the fragmentation patterns of this compound, which aids in its identification. nist.govnist.gov When coupled with Gas Chromatography (GC-MS), it becomes a powerful technique for identifying the compound in complex mixtures. nih.govnih.gov

The electron ionization (EI) mass spectrum of this compound typically does not show a strong molecular ion peak (M⁺) at m/z 146, which is common for alcohols due to their facile fragmentation. nih.gov Instead, the spectrum is characterized by a series of fragment ions resulting from the cleavage of C-C bonds and the loss of water (H₂O) or alkyl groups. Key fragmentation pathways include the alpha-cleavage adjacent to the hydroxyl groups, leading to characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint that confirms the structure of the compound. nih.gov

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. nist.govnist.gov These methods measure the vibrational energies of molecular bonds. uni-siegen.de

The IR spectrum of this compound displays characteristic absorption bands that confirm its diol structure. nih.govchemicalbook.com A prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups, broadened by hydrogen bonding. Sharp peaks in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the ethyl and hexyl groups. Additionally, C-O stretching vibrations are observed in the 1000-1200 cm⁻¹ region.

Raman spectroscopy provides complementary information. polito.it While O-H stretching is typically a weak signal in Raman spectra, the C-H and C-C bond vibrations of the alkyl backbone give rise to strong Raman scattering peaks, which are useful for detailed structural analysis. uni-siegen.de In some research, Raman spectroscopy has been used to confirm the phase composition of materials synthesized using this compound as a solvent. polito.itinrim.it

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | IR | 3200-3600 (Broad) |

| C-H Stretch (Alkyl) | IR/Raman | 2850-3000 (Strong) |

| C-O Stretch | IR | 1000-1200 (Strong) |

| C-H Bend | IR/Raman | 1350-1480 |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its isomers. These techniques are also used for its quantification in various matrices.

Gas Chromatography (GC) is a standard method for determining the purity of this compound. thermofisher.com Commercial grades of the compound often specify a purity level of 97% or higher, as determined by GC analysis. sigmaaldrich.comottokemi.com The technique separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. A single, sharp peak under specific GC conditions indicates a high degree of purity.

Furthermore, GC, especially when coupled with mass spectrometry (GC-MS), is used for the identification and quantification of this compound in complex samples. For instance, it has been used to identify the compound as a constituent in plant extracts. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of this compound, particularly in non-volatile or complex biological mixtures. cir-safety.org Research on the metabolism of this compound has utilized HPLC to analyze biological fluids like urine. In one study, HPLC analysis revealed the absence of the parent compound in rat urine, suggesting it was completely metabolized. cir-safety.org In another study focused on skin penetration, HPLC was used to analyze effluent samples and quantify the amount of unmetabolized this compound that passed through skin samples. nih.gov These applications demonstrate the utility of HPLC in separating the compound from its metabolites or other components in a complex matrix.

Gas Chromatography (GC) for Quantitative Analysis

Thermogravimetric and Calorimetric Studies of Stability and Transitions

The thermal behavior of this compound is critical for understanding its stability under various temperature conditions and for characterizing its phase transitions. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in providing this data. labmanager.com TGA measures changes in the mass of a sample as a function of temperature or time, offering insights into thermal stability and decomposition profiles. labmanager.comnih.gov DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures like melting, boiling, and glass transitions, as well as the enthalpy of these processes. labmanager.comtainstruments.com

Research and safety data provide established values for the key thermal transitions of this compound. Calorimetric studies establish the melting point at approximately -40 °C, the temperature at which the compound transitions from a solid to a liquid state. chemicalbook.comfishersci.frechemi.comsigmaaldrich.com The compound is described as setting to a glass at this temperature. penpoly.com The boiling point is consistently reported at around 243 °C to 244 °C at standard atmospheric pressure. fishersci.frechemi.compenpoly.comlookchem.comnist.gov

Studies on the thermal stability of this compound indicate it is combustible when exposed to heat or flame. chemicalbook.comlookchem.com The autoignition temperature, the point at which the substance will ignite without an external spark or flame, has been reported to be between 320 °C and 340 °C. fishersci.frechemi.comfishersci.com When heated to decomposition, the compound is known to emit acrid smoke and irritating vapors. chemicalbook.comfishersci.frlookchem.comfishersci.com Further analysis using Thermal Evolution Analysis (TEA) has been used to determine the enthalpy of vaporization, which is a measure of the energy required to transform the liquid into a gas. For this compound, this value has been reported as 79.5 kJ/mol. nist.gov

While this compound is used as a reactive diol in the synthesis of polymers like polyurethanes, thermal analyses in that context focus on the properties of the final polymer. penpoly.comrsc.org For instance, TGA of polyurethanes containing this diol has shown the resulting polymers possess high thermal stability, with a 5% weight loss occurring at temperatures above 350 °C. rsc.org

The following tables summarize the key thermal properties of this compound identified through calorimetric and other thermal analysis methods.

Table 1: Phase Transition Temperatures of this compound This interactive table provides data on the melting and boiling points of the compound.

| Thermal Property | Temperature |

|---|---|

| Melting Point | -40 °C / -40 °F |

Data sourced from multiple references. chemicalbook.comfishersci.frechemi.comsigmaaldrich.compenpoly.comlookchem.comnist.gov

Table 2: Thermal Stability and Enthalpy Data for this compound This interactive table presents data related to the compound's stability at elevated temperatures and its enthalpy of vaporization.

| Parameter | Value |

|---|---|

| Autoignition Temperature | 320-340 °C / 608-644 °F |

| Enthalpy of Vaporization (ΔvapH°) | 79.5 kJ/mol |

Data sourced from multiple references. fishersci.frechemi.comsigmaaldrich.compenpoly.comnist.govfishersci.com

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic properties and predicting the reactivity of 2-Ethyl-1,3-hexanediol. These calculations solve the Schrödinger equation (or its approximations) for the molecule, yielding information about electron distribution, molecular orbital energies, and reaction energetics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound.

DFT studies have been instrumental in understanding the reactivity of this compound, particularly in its application as an extractant in processes like boron removal. researchgate.net Analysis using DFT has indicated that the reactivity of diol extractants is influenced by their molecular structure. researchgate.net For instance, calculations can reveal how the ethyl group at the second position influences the steric and electronic environment of the hydroxyl groups, which are key to its function in complexation and extraction reactions. DFT calculations can provide reaction energy profiles for the underlying chemical reactions, such as those involved in liquid-liquid extraction of boric acid. researchgate.net

Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 146.23 g/mol | PubChem |

| XLogP3-AA (LogP) | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Polar Surface Area | 40.5 Ų | PubChem nih.gov |

| Refractive Index | 1.451 (at 20°C) | ChemicalBook chemicalbook.com |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. While computationally more demanding than DFT, they can offer higher accuracy for certain systems and properties.

These methods are particularly valuable for elucidating complex reaction pathways. For this compound, ab initio calculations could be used to map the potential energy surface for its synthesis or degradation reactions. For example, the synthesis of this compound involves the aldol (B89426) condensation of n-butyraldehyde followed by hydrogenation. google.com Ab initio methods could model the transition states and intermediates of these steps, providing detailed mechanistic insights. Similarly, these calculations can be applied to understand its oxidation reactions, such as the selective oxidation of the secondary alcohol group.

Density Functional Theory (DFT) for Molecular Properties and Interactions

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. ulakbim.gov.tr By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents. ulakbim.gov.tr

For this compound, a flexible molecule with several rotatable bonds, MD simulations can explore its conformational landscape. This analysis helps identify the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is crucial as they dictate how it interacts with other molecules.

Furthermore, MD simulations are ideal for studying solvent interactions. Given that this compound has limited solubility in water but is soluble in organic solvents, simulations can model the explicit interactions between the diol's hydroxyl and alkyl parts with water or other solvent molecules. This can explain its solubility behavior and its effectiveness as a solvent or a component in biphasic systems, such as in the reactive extraction of hydrophilic species from aqueous solutions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling approaches that aim to correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured activities or properties.

Predictive QSAR and QSPR models can be developed to estimate the properties of this compound and related compounds without the need for extensive laboratory testing. For example, a QSAR model could predict its insect repellent efficacy based on specific structural features. Similarly, a QSPR model could predict physical properties like boiling point, vapor pressure, or viscosity. While specific QSAR models for this compound are not extensively documented in public literature, the framework remains a viable approach for screening analogous compounds or designing new ones with desired properties. cmdm.tw

A critical part of any QSAR/QSPR study is the identification of molecular descriptors that are key to the property of interest. These descriptors are numerical values derived from the molecular structure.

For this compound, relevant descriptors would include:

Topological descriptors: These describe the atomic connectivity, such as branching indices.

Geometric descriptors: These relate to the 3D shape of the molecule, such as molecular surface area and volume.

Electronic descriptors: These describe the electron distribution, such as dipole moment and partial charges on atoms, often calculated using quantum chemistry methods.

Hydrophobic descriptors: The LogP value (like XLogP3-AA) is a key descriptor for partitioning between aqueous and organic phases.

In the context of its use as a boron extractant, a computational analysis pointed to a key structural feature for reactivity: the number of neighboring carbons on the central carbon atom. researchgate.net This type of structural insight is fundamental to QSPR and can guide the design of more efficient extractants. researchgate.netacs.org

Key Structural Descriptors for this compound

| Descriptor Type | Descriptor Example | Relevance |

|---|---|---|

| Hydrophobicity | XLogP3-AA | Predicts partitioning behavior in solvent extraction. |

| Electronic | Polar Surface Area (PSA) | Influences hydrogen bonding capability and solubility. nih.gov |

| Topological | Number of Rotatable Bonds | Relates to molecular flexibility and conformational freedom. nih.gov |

| Structural | Number of neighbor carbons | Key for reactivity as an extractant. researchgate.net |

Predictive Modeling for Biological and Chemical Properties

Computational Prediction of Environmental Fate and Degradation Pathways

Computational chemistry and molecular modeling serve as essential tools for predicting the environmental fate of chemical compounds like this compound. Through in silico methods, primarily Quantitative Structure-Activity Relationships (QSARs), it is possible to estimate how a substance will behave and persist in various environmental compartments such as air, water, and soil. These models are integral to regulatory assessments, providing crucial data in the absence of experimental results. europa.eucanada.ca

A prominent tool utilized for this purpose is the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA) and Syracuse Research Corp. epa.gov This suite contains a collection of models that predict key environmental fate and transport properties based on a chemical's structure. epa.gov The predictions from these models offer a comprehensive profile of a chemical's likely distribution, persistence, and degradation pathways in the environment.

The following data tables summarize the types of predictions generated by key models within the EPI Suite™ for a compound like this compound.

Predicted Physicochemical and Transport Properties

Models such as KOWWIN™, WSKOWWIN™, and KOCWIN™ predict fundamental properties that govern a chemical's movement and partitioning in the environment.

Table 1: Predicted Physicochemical and Transport Properties for this compound

| Parameter | Predicted Value/Type | Model (from EPI Suite™) | Significance of Prediction |

|---|---|---|---|

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.3 | KOWWIN™ | Indicates a low potential for bioaccumulation in organisms. Governs partitioning between water and organic phases. |

| Water Solubility | 42 g/L (experimental, used as input) chemdad.com | WSKOWWIN™ | High water solubility suggests potential for transport in aqueous systems. |

| Soil Adsorption Coefficient (Log Koc) | 1.1 - 1.5 (estimated range) | KOCWIN™ | A low Log Koc value suggests high mobility in soil and a low tendency to adsorb to soil organic matter. |

| Bioconcentration Factor (BCF) | 3.16 (estimated) | BCFBAF™ | A low BCF indicates that the compound is unlikely to accumulate significantly in aquatic organisms. |

Note: The values presented are typical estimates generated by QSAR models. Actual values may vary.

Atmospheric Degradation

The primary degradation pathway for this compound in the atmosphere is predicted to be its reaction with photochemically-produced hydroxyl (•OH) radicals. The AOPWIN™ model within EPI Suite™ estimates this rate. epa.gov

The model works by identifying the number of abstractable hydrogen atoms and calculating a rate constant for the reaction. For this compound, the presence of multiple C-H bonds and two hydroxyl groups provides several sites for •OH radical attack.

The degradation is initiated by H-atom abstraction from the carbon backbone, leading to the formation of carbon-centered radicals. These radicals rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂•), which can then undergo further reactions, leading to the formation of various smaller, oxygenated compounds such as aldehydes and ketones. Given its structure, potential primary oxidation products could include 2-ethyl-1-hydroxy-3-hexanone. chemicalbook.com

Aquatic and Soil Degradation

The fate of this compound in water and soil is governed by processes such as hydrolysis and biodegradation.

Hydrolysis: The HYDROWIN™ program predicts the rate of abiotic hydrolysis. epa.gov As this compound is an aliphatic diol and lacks hydrolyzable functional groups like esters or amides, its rate of hydrolysis under typical environmental pH conditions (pH 4-9) is predicted to be negligible. godavaribiorefineries.com

Biodegradation: Biodegradation is predicted to be the most significant removal mechanism for this compound in soil and water. The BIOWIN™ program provides multiple predictions based on different models. epa.gov These models analyze the chemical structure for fragments that are known to be biodegradable or recalcitrant.

Table 3: Computational Predictions for Biodegradability of this compound

| Model Type | Prediction | Model (from EPI Suite™) | Interpretation |

|---|---|---|---|

| Linear Model Probability | Readily Biodegradable | BIOWIN1™ | High probability of rapid mineralization. |

| Non-Linear Model Probability | Readily Biodegradable | BIOWIN2™ | High probability of rapid mineralization. |

| Ultimate Biodegradation Timeframe | Weeks | BIOWIN3™ | Suggests the compound will likely be completely degraded within weeks. |

| Primary Biodegradation Timeframe | Days | BIOWIN4™ | Suggests the initial structure will be altered by microbial action within days. |

| MITI Linear Model | Readily Biodegradable | BIOWIN5™ | Predicts a positive result in a standard ready biodegradability test. |

| MITI Non-Linear Model | Readily Biodegradable | BIOWIN6™ | Predicts a positive result in a standard ready biodegradability test. |

The consensus from these computational models strongly suggests that this compound is readily biodegradable in both aerobic and anaerobic environments. epa.gov The degradation pathway would likely involve the oxidation of the primary and secondary alcohol groups by microbial enzymes, eventually leading to the cleavage of the carbon chain and complete mineralization to carbon dioxide and water.

Multimedia Environmental Fate

A Level III fugacity model, such as LEV3EPI™ within EPI Suite™, can integrate the above predictions to estimate the partitioning of the chemical among different environmental compartments. epa.gov Given its properties—high water solubility, low vapor pressure, high biodegradability, and low soil adsorption—the model would predict that if released to the environment, this compound would predominantly partition to the water and soil compartments, where it would be subject to rapid biodegradation. epa.gov A smaller fraction would enter the atmosphere, where it would be quickly degraded by hydroxyl radicals. Due to its low BCF and Kow, accumulation in sediment or biota is predicted to be minimal.

Toxicology and Ecotoxicology Research

In Vitro Genotoxicity and Mutagenicity Studies

Genotoxicity and mutagenicity studies are crucial for assessing the potential of a chemical to cause genetic damage. For 2-Ethyl-1,3-hexanediol (EHD), a battery of in vitro tests has been conducted to determine its mutagenic and clastogenic potential. nih.gov These tests were performed with and without an Aroclor-induced, rat-liver S9 metabolic activation system to account for the metabolic conversion of the compound into potentially more or less toxic substances. nih.gov

The Ames test, which utilizes Salmonella typhimurium strains, and the CHO/HGPRT forward mutation assay in Chinese hamster ovary (CHO) cells are standard methods for detecting gene mutations. Research indicates that this compound did not induce dose-related positive increases in gene mutations in either the Ames test or the CHO/HGPRT assay. nih.govsmolecule.com These findings were consistent across multiple studies, suggesting that EHD does not act as a gene mutagen under these test conditions. researchgate.netcir-safety.org

Table 1: Gene Mutation Assay Findings for this compound

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Ames Test | Salmonella typhimurium | With and without S9 | Negative nih.govcir-safety.org |

| CHO/HGPRT | Chinese Hamster Ovary Cells | With and without S9 | Negative nih.govcir-safety.org |

Further investigation into the genotoxic potential of this compound involved assessing its ability to induce sister chromatid exchanges (SCE) and chromosome aberrations in CHO cells. Studies have shown no statistically significant or dose-related increases in SCEs, which are indicative of DNA damage. nih.govsmolecule.com

Ames Test and CHO/HGPRT Forward Mutation Assays

In Vivo Mammalian Toxicity Research

In vivo studies provide critical data on how a substance affects a whole, living organism. Research on this compound has encompassed acute, subchronic, developmental, and dermal toxicity assessments in various animal models.

Acute toxicity studies are designed to determine the effects of a single, high-dose exposure to a substance. For this compound, the acute peroral LD50 (the dose lethal to 50% of the test animals) in rats was determined to be 9.85 ml/kg for males and 4.92 ml/kg for females. nih.gov The acute percutaneous LD50 in rabbits was found to be 10.8 ml/kg for males and 9.51 ml/kg for females. nih.gov Signs of toxicity at high doses included sluggishness and an unsteady gait. Inhalation exposure to a substantially saturated vapor atmosphere for six hours did not result in deaths or signs of toxicity. nih.gov

Subchronic studies involve repeated exposure over a longer period. In a 90-day study where rats were administered EHD in their feed, the only sign of toxicity at the highest dose was reduced growth. cir-safety.org Repeated epicutaneous (dermal) contact studies in Fischer 344 rats for both 9 and 90 days with undiluted EHD showed no cumulative local skin irritation or systemic toxicity. smolecule.com

Table 2: Acute Toxicity (LD50) of this compound

| Species | Route | Sex | LD50 Value |

|---|---|---|---|

| Rat | Oral | Male | 9.85 ml/kg nih.gov |

| Rat | Oral | Female | 4.92 ml/kg nih.gov |

| Rabbit | Dermal | Male | 10.8 ml/kg nih.gov |

| Rabbit | Dermal | Female | 9.51 ml/kg nih.gov |

| Rat | Oral | Not Specified | 1400 mg/kg godavaribiorefineries.com |

| Mouse | Oral | Not Specified | 1900 mg/kg godavaribiorefineries.com |

| Rabbit | Dermal | Not Specified | 2 gm/kg godavaribiorefineries.com |

Developmental and reproductive toxicity studies assess the potential for a substance to interfere with reproduction or normal development. Animal studies have indicated that this compound can cause adverse reproductive and fetal effects. godavaribiorefineries.com An Eastman Kodak study on the developmental toxicity in rats found that oral administration produced maternal toxicity and lethality at high doses. godavaribiorefineries.com Significant fetal toxicity and teratogenicity were evident, but only at a maternally toxic dose. cir-safety.orggodavaribiorefineries.com Similarly, dermal exposure in pregnant rats resulted in developmental changes, again at dose levels that also caused maternal effects. cir-safety.org Due to its potential for developmental toxicity, it is considered a developmental toxin by some authorities. industrialchemicals.gov.au

The extent to which this compound penetrates the skin and distributes throughout the body is a key factor in its toxicological profile. The substance is known to be absorbed through the skin, although at a slower rate than following oral exposure. In vitro studies using excised skin from humans, rats, and rabbits found that undiluted EHD did not substantially penetrate the skin. smolecule.com Penetration through human skin was the slowest, with approximately 0.9% of the applied dose penetrating, compared to 2-4% for rat skin and 3-6% for rabbit skin. smolecule.comnih.gov Evaporation has been identified as a significant competing factor with skin penetration. nih.gov

Once absorbed, the compound is metabolized and eliminated. cir-safety.org Following topical application on hairless dogs, excretion was reported to be nearly complete after 4-5 days. smolecule.com The minimal skin penetration observed in vitro, combined with in vivo pharmacokinetic data, suggests that systemic adverse effects from dermal exposure in humans should be minimal. nih.gov

Developmental and Reproductive Toxicity Assessments

Aquatic Ecotoxicity and Environmental Impact Studies

The environmental impact of this compound has been evaluated through various aquatic ecotoxicity studies. These assessments focus on its effects on different trophic levels within aquatic ecosystems, including fish, invertebrates, and algae.

Studies on the acute toxicity of this compound to fish have been conducted using the channel catfish (Ictalurus punctatus). Research findings indicate a 96-hour median lethal concentration (LC50) of 624 mg/L for this species. echemi.comgodavaribiorefineries.comoppictures.comoppictures.comrsc.org This value represents the concentration of the substance in water that is expected to cause mortality in 50% of the test fish population over a 96-hour exposure period. echemi.comgodavaribiorefineries.comoppictures.comoppictures.com

Table 1: Acute Toxicity of this compound to Fish

| Test Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Ictalurus punctatus (Channel Catfish) | 96 hours | LC50 | 624 | echemi.comgodavaribiorefineries.comoppictures.comoppictures.comrsc.org |

The effect of this compound on aquatic invertebrates is commonly assessed using the water flea, Daphnia magna. The results for the 48-hour median effective concentration (EC50), which measures the concentration at which 50% of the daphnids show immobilization, vary across different studies. One study reported an EC50 value of greater than 100 mg/L. echemi.comcato-chem.com Another study cited an LC50 value of 100 mg/L. godavaribiorefineries.com A third source indicated an EC50 of 811 mg/L. In a study on a mixture containing 61.8% to 71.4% this compound, the EC50 for Daphnia magna was found to be 63.6 mg/L after 48 hours of static exposure. basf.com

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Test Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna | 48 hours | EC50 | > 100 | echemi.comcato-chem.com |

| Daphnia magna | 48 hours | LC50 | 100 | godavaribiorefineries.com |

| Daphnia magna | 48 hours | EC50 | 811 | |

| Daphnia magna | 48 hours | EC50 | 63.6* | basf.com |

\Result from a mixture containing this compound.*

The potential for this compound to inhibit the growth of primary producers like algae has also been investigated. In a 72-hour study using the green algae Desmodesmus subspicatus, the EC50 was determined to be greater than 100 mg/L. echemi.com Another study, testing a mixture containing the compound on Pseudokirchneriella subcapitata, reported a 72-hour EC50 of 98 mg/L based on growth rate. basf.com A separate test recorded a 72-hour EC50 of 150.67 mg/L for algae. rudolphbros.com The algal growth inhibition test, such as the one outlined in OECD Guideline 201, is a standard component of ecotoxicological risk assessments for chemical substances. ies-ltd.chfederalregister.gov

Table 3: Algal Growth Inhibition by this compound

| Test Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Desmodesmus subspicatus | 72 hours | EC50 | > 100 | echemi.com |

| Pseudokirchneriella subcapitata | 72 hours | EC50 (growth rate) | 98* | basf.com |

| Algae | 72 hours | EC50 | 150.67 | rudolphbros.com |

\Result from a mixture containing this compound.*

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

Bioaccumulation and Biodegradation Research

Understanding the persistence, degradation, and potential for bioaccumulation of this compound is crucial for assessing its long-term environmental impact.

Research into the biodegradability of this compound suggests it is not likely to persist in the environment. thermofisher.comfishersci.com One study found the compound to be likely biodegradable, showing 93% degradation over a 28-day period, although it did not meet the criteria of the 10-day window for rapid biodegradability. godavaribiorefineries.comscribd.com Due to its water solubility, it is expected to be mobile in soil and may spread in water systems. thermofisher.comfishersci.com Some assessments have concluded that the substance is not considered persistent, bioaccumulative, and toxic (PBT). fishersci.fr

Persistence and Degradability in Environmental Compartments

: Risk Assessment Methodologies and Regulatory Science for this compound

The safety and environmental impact of this compound are evaluated through rigorous risk assessment methodologies that form the basis of regulatory science. This involves a comprehensive analysis of toxicological and ecotoxicological data to establish regulatory standards and appropriate hazard communication.

Integration of Toxicological Data for Regulatory Standards

The establishment of regulatory standards for this compound is a multifaceted process that integrates data from a variety of toxicological studies. Regulatory bodies in regions like Europe and Australia utilize this data to determine safe use conditions and to implement necessary restrictions.

In the European Union, this compound is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eu This registration necessitates the submission of a comprehensive dossier of toxicological data. The European Chemicals Agency (ECHA) evaluates this information to identify potential risks to human health and the environment. europa.eu The process involves a tiered approach to assessment, which can escalate to more in-depth evaluations if initial screenings raise concerns. industrialchemicals.gov.au

The Australian Industrial Chemicals Introduction Scheme (AICIS) also conducts human health tier assessments for chemicals like this compound. industrialchemicals.gov.au Their risk assessment considers factors such as the chemical's absorption, distribution, metabolism, and excretion, as well as its acute toxicity. For instance, it is noted that the chemical is rapidly absorbed orally but more slowly through the skin, and is eliminated primarily through urine. industrialchemicals.gov.au Such data is crucial in setting exposure limits and determining if existing risk management measures are adequate. industrialchemicals.gov.au

The following table summarizes key toxicological data points that are integrated into the risk assessment process for this compound.

Interactive Table: Key Toxicological Endpoints for this compound

| Endpoint | Species | Route of Exposure | Result | Reference |

| Acute Oral LD50 | Rat | Oral | 2710–9210 mg/kg bw/day | industrialchemicals.gov.au |

| Acute Dermal LD50 | Rabbit | Dermal | 2 g/kg | godavaribiorefineries.com |

| Skin Irritation | Rabbit | Dermal | Mildly irritating | cir-safety.org |

| Eye Irritation | Rabbit | Ocular | Severe | godavaribiorefineries.com |

| Skin Sensitization | Guinea Pig | Dermal | No sensitizing effects | |

| Developmental Toxicity | Rat | Oral | Evidence of teratogenicity at maternally toxic doses | cir-safety.org |

Hazard Classification and Labeling in Scientific Literature

The hazard classification and labeling of this compound are primarily governed by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This system is implemented in various jurisdictions, including Europe through the CLP (Classification, Labelling and Packaging) Regulation. europa.eu

According to the harmonized classification and labeling approved by the European Union, this compound is classified as causing serious eye damage (Eye Dam. 1). europa.eufishersci.fr This is reflected in the assigned hazard statement H318: "Causes serious eye damage". europa.eufishersci.frechemi.commerckmillipore.com Consequently, the corresponding GHS pictogram for corrosion (GHS05) is required on the label. fishersci.com

Safety Data Sheets (SDS) from various suppliers consistently reflect this classification. fishersci.frechemi.comfishersci.com They also include precautionary statements to mitigate the identified risks. Common precautionary statements include:

P280: Wear eye protection/face protection. fishersci.frmerckmillipore.com

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. fishersci.frmerckmillipore.com

P310: Immediately call a POISON CENTER or doctor/physician. fishersci.fr

While the primary harmonized hazard is related to serious eye damage, some sources in the scientific and regulatory literature indicate other potential hazards, although these may not meet the criteria for formal classification under GHS in all jurisdictions. For instance, some studies have noted mild skin irritation with prolonged contact and potential for skin sensitization in a small percentage of human subjects. godavaribiorefineries.com Additionally, some safety data sheets may list classifications for acute oral and dermal toxicity, though these are generally in lower toxicity categories. fishersci.com In Canada, it has been classified under the Workplace Hazardous Materials Information System (WHMIS) as D2B, which indicates a toxic material causing other effects. godavaribiorefineries.com

The following table details the GHS hazard classification for this compound as reported in scientific and regulatory literature.

Interactive Table: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram | Reference |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Corrosion (GHS05) | europa.eufishersci.frechemi.com |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Exclamation Mark (GHS07) | fishersci.com |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | Exclamation Mark (GHS07) | fishersci.com |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Exclamation Mark (GHS07) | fishersci.com |

Environmental Behavior and Remediation Research

Environmental Fate and Transport Studies

The fate and transport of a chemical compound in the environment are governed by its physical and chemical properties. For 2-Ethyl-1,3-hexanediol, these properties determine its distribution between soil, water, and air.

The mobility of this compound in terrestrial and aquatic environments is largely dictated by its water solubility and its tendency to adsorb to soil particles and organic matter. The compound is described as being soluble to poorly soluble in water, with reported values around 4.2 g/L at 20°C. chemicalbook.comechemi.compenpoly.comnist.gov This water solubility suggests that the compound may be mobile in water systems and has the potential to spread. echemi.comnist.gov

| Parameter | Value | Reference |

|---|---|---|

| Water Solubility | 4.2 g/L (at 20°C) | chemicalbook.comechemi.compenpoly.comnist.gov |

| log Pow (Octanol-Water Partition Coefficient) | 0.6 - 3.63 | echemi.comfishersci.com |

Volatilization from water or soil surfaces is a potential transport pathway for this compound into the atmosphere. This process is governed by the compound's vapor pressure and Henry's Law Constant. The vapor pressure is reported to be very low, at less than 1.33 Pa at 20°C. echemi.com This low vapor pressure suggests that the compound is not highly volatile from its pure state. penpoly.com However, the Henry's Law Constant has been reported as 2.0 x 10^6 M/atm, which indicates a tendency to partition from water into the air.

Once in the atmosphere, its persistence is determined by its reaction with photochemically produced hydroxyl radicals. The atmospheric half-life for this indirect photolysis reaction has been estimated to be very short, on the order of 0.088 days. dupont.com This suggests that once volatilized, this compound would be rapidly degraded in the atmosphere.

| Parameter | Value | Reference |

|---|---|---|

| Vapor Pressure | < 1.33 Pa (at 20°C) | echemi.com |

| Vapor Density (Air = 1) | 5.0 | penpoly.comodinity.com |

| Atmospheric Half-Life (Indirect Photolysis) | ~0.088 days (Estimated) | dupont.com |

Mobility in Soil and Water Systems

Degradation Pathways and Mechanisms in Natural Environments

The persistence of this compound in the environment depends on its susceptibility to biotic and abiotic degradation processes.

Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a key consideration for organic contaminants. mdpi.comfrontiersin.org For bioremediation of this compound to be effective, native microbial populations must be able to use it as a source of carbon and energy. nih.gov While specific studies detailing the complete microbial degradation pathways of this compound are limited, some research indicates it is not acutely toxic to microorganisms at concentrations up to 31.2 mg/L over a 28-day period. This lack of toxicity is a prerequisite for biodegradation.

However, the chemical structure of this compound, specifically the branched ethyl group, may pose a challenge for microbial enzymes. Studies on similar branched structures, like esters of 2-ethyl hexanol, have shown that biodegradation can be slower compared to straight-chain analogues and may lead to the accumulation of stable, intermediate metabolites. mcgill.ca This suggests that while microbial degradation may occur, it might be incomplete, and the potential for the formation of persistent byproducts requires further investigation.

Abiotic degradation through reactions with light (photolysis) or water (hydrolysis) can be significant for some chemicals. Information on the stability of this compound in water is limited, with some safety data sheets reporting no available data on hydrolysis. escholarship.org However, related compounds suggest a potential for breakdown. For instance, an organometallic complex involving the diol, Titanium, Tetrakis(2-ethyl-1,3-hexanediolato), was reported to have a rapid hydrolysis half-life of just 0.025 hours, though this may not be representative of the free diol. dupont.com